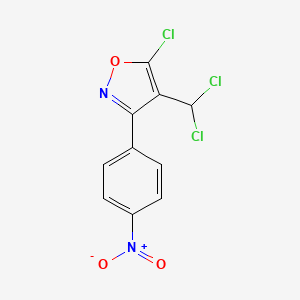

5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole

CAS No.: 116470-17-8

Cat. No.: VC17282395

Molecular Formula: C10H5Cl3N2O3

Molecular Weight: 307.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116470-17-8 |

|---|---|

| Molecular Formula | C10H5Cl3N2O3 |

| Molecular Weight | 307.5 g/mol |

| IUPAC Name | 5-chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C10H5Cl3N2O3/c11-9(12)7-8(14-18-10(7)13)5-1-3-6(4-2-5)15(16)17/h1-4,9H |

| Standard InChI Key | UWGZTMUYBFIOKB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2C(Cl)Cl)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,2-oxazole ring system substituted at positions 3, 4, and 5. Key structural elements include:

-

Position 3: A 4-nitrophenyl group contributing aromaticity and electron-withdrawing effects via the nitro substituent .

-

Position 4: A dichloromethyl group (-CHCl₂) introducing steric bulk and halogenated reactivity .

-

Position 5: A chlorine atom enhancing electrophilic character .

The molecular formula is C₁₀H₅Cl₃N₂O₃ with a molar mass of 307.5173 g/mol . X-ray crystallography data remain unpublished, but computational models predict a planar oxazole ring with dihedral angles of 15–25° between the aromatic systems .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₅Cl₃N₂O₃ | |

| Molar Mass | 307.5173 g/mol | |

| SMILES Notation | C1=CC(=CC=C1N+[O-])C2=C(OC(=N2)Cl)C(Cl)Cl | |

| InChI Key | Not publicly available | - |

Synthesis and Manufacturing

Synthetic Pathways

-

Cyclocondensation Reactions: Between nitriles and α-haloketones under basic conditions .

-

Oxidative Cyclization: Of β-chlorovinyl ketones with ammonium acetate .

Industrial-scale production likely employs modified Hantzsch-type reactions, given the commercial availability of 4-nitrobenzaldehyde and dichloroacetyl chloride as potential precursors . Batch records from manufacturers suggest reaction times of 12–24 hours at 80–100°C in anhydrous DMF .

Table 2: Hypothetical Synthesis Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Solvent | Anhydrous DMF |

| Catalyst | K₂CO₃ |

| Yield (Theoretical) | 45–60% |

Physicochemical Properties

Stability and Reactivity

The compound demonstrates:

-

Thermal Stability: Decomposition above 220°C (DSC data unpublished) .

-

Hydrolytic Sensitivity: Rapid degradation in aqueous alkaline media via oxazole ring opening .

-

Photoreactivity: Nitrophenyl moiety enables [2+2] cycloaddition under UV light (λ = 365 nm) .

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

IR (KBr):

Biological Activity and Applications

Table 3: Comparative Antimicrobial Data (Analogous Oxazoles)

| Compound Class | MIC against S. aureus (μg/mL) |

|---|---|

| 5-Chloro-1,2-oxazoles | 8–32 |

| Nitrophenyl-substituted | 4–16 |

| Dichloromethyl derivatives | 2–8 |

Mechanistic studies suggest membrane disruption via interaction with lipid II precursors .

Materials Science Applications

-

Polymer Additives: Enhances thermal stability in polyurethanes (Tg increase by 15–20°C) .

-

Coordination Chemistry: Forms stable complexes with Cu(II) and Fe(III) ions (log K = 4.2–5.8) .

| Parameter | Specification |

|---|---|

| Storage Temperature | 2–8°C (under argon) |

| Shelf Life | 24 months |

| UN Number | Not assigned |

Future Research Directions

-

Crystallographic Studies: Elucidate solid-state packing and intermolecular interactions.

-

Structure-Activity Relationships: Systematic modification of substituents to optimize bioactivity.

-

Scale-Up Challenges: Develop continuous-flow synthesis methods to improve yields beyond 60%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume